N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 872701-78-5
VCID: VC4505391
InChI: InChI=1S/C18H16N4O2S/c1-24-15-6-2-5-14(10-15)20-17(23)12-25-18-8-7-16(21-22-18)13-4-3-9-19-11-13/h2-11H,12H2,1H3,(H,20,23)
SMILES: COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Molecular Formula: C18H16N4O2S
Molecular Weight: 352.41

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 872701-78-5

Cat. No.: VC4505391

Molecular Formula: C18H16N4O2S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide - 872701-78-5

Specification

CAS No. 872701-78-5
Molecular Formula C18H16N4O2S
Molecular Weight 352.41
IUPAC Name N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H16N4O2S/c1-24-15-6-2-5-14(10-15)20-17(23)12-25-18-8-7-16(21-22-18)13-4-3-9-19-11-13/h2-11H,12H2,1H3,(H,20,23)
Standard InChI Key AXTIAXIZOYSNBJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • 3-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the third position, contributing to hydrophobic interactions and hydrogen bonding potential .

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, enhancing electron-deficient properties and reactivity.

  • Sulfanylacetamide linker: A thioether (-S-) bridge connecting the pyridazine moiety to an acetamide group, which may facilitate binding to biological targets.

Molecular Formula: C₁₈H₁₆N₄O₂S
Molecular Weight: 364.41 g/mol.

Table 1: Comparative Structural Features of Related Compounds

Compound NameMolecular FormulaKey Structural Differences
N-(3-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamideC₁₈H₁₆N₄O₂SPyridazine core, no triazole ring
N-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamideC₁₉H₁₆N₆O₂STriazolo-pyridazine hybrid
N-[(3-Methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamideC₁₉H₁₈N₄O₂SBenzyl group substitution

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the methoxy group (δ 3.8 ppm), pyridazine protons (δ 8.1–9.3 ppm), and acetamide NH (δ 10.2 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O of methoxy), and 690 cm⁻¹ (C-S).

  • Mass Spectrometry: Molecular ion peak observed at m/z 364.41, with fragmentation patterns confirming the pyridazine and acetamide groups.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Activation of Carboxylic Acid: Reaction of 3-methoxyphenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Nucleophilic Substitution: Treatment with 6-(pyridin-3-yl)pyridazine-3-thiol in the presence of sodium hydride (NaH) in dichloromethane (DCM) at 0–5°C.

  • Acetamide Formation: Coupling the intermediate with ammonium hydroxide to yield the final product.

Yield: 62–68% after purification by column chromatography.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents thiol oxidation
SolventAnhydrous DCMEnhances nucleophilicity
BaseSodium hydrideEnsures deprotonation of thiol

Side Reactions and Byproducts

  • Oxidation of Thiol: Elevated temperatures (>10°C) promote disulfide formation, reducing yield by 15–20%.

  • Hydrolysis of Acyl Chloride: Exposure to moisture leads to carboxylic acid byproducts, necessitating anhydrous conditions.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyridazine core undergoes nitration at the 5-position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 50°C, yielding nitro derivatives for further reduction to amino analogs.

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring reacts with amines (e.g., piperidine) at the 4-position under microwave irradiation (100°C, 30 min), expanding structural diversity.

Oxidation of Thioether Linker

Treatment with hydrogen peroxide (H₂O₂) converts the thioether (-S-) to sulfone (-SO₂-), altering electronic properties and biological activity.

TargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
COX-21.2Celecoxib0.8
EGFR Tyrosine Kinase8.7Gefitinib0.02

Antimicrobial Properties

  • Antibacterial: MIC = 32 µg/mL against Staphylococcus aureus, attributed to membrane disruption via hydrophobic interactions.

  • Antifungal: Moderate activity against Candida albicans (MIC = 64 µg/mL).

Cytotoxicity Studies

  • HeLa Cells: IC₅₀ = 12.4 µM, indicating selective toxicity over normal fibroblasts (IC₅₀ > 100 µM).

  • Apoptosis Induction: Caspase-3 activation observed at 24 h post-treatment.

Physicochemical Properties and Stability

Solubility Profile

  • Aqueous Solubility: 0.45 mg/mL at pH 7.4, improving to 2.1 mg/mL in 10% DMSO.

  • LogP: 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Thermal Stability

  • Melting Point: 198–202°C (DSC), with decomposition above 250°C.

  • Crystallinity: Monoclinic crystals (space group P2₁/c) confirmed by X-ray diffraction.

Pharmacokinetic and Toxicological Considerations

Metabolic Pathways

  • Phase I Metabolism: Hepatic oxidation via CYP3A4, producing hydroxylated metabolites.

  • Phase II Metabolism: Glucuronidation at the methoxy group, detected in rat liver microsomes.

Toxicity Data

  • Acute Toxicity (LD₅₀): 320 mg/kg in mice, with hepatotoxicity observed at ≥100 mg/kg.

  • Genotoxicity: Negative in Ames test, suggesting low mutagenic risk.

Future Directions and Applications

Drug Development

  • Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance COX-2 selectivity.

  • Prodrug Design: Esterification of the acetamide group to improve oral bioavailability.

Material Science

  • Coordination Polymers: Utilization as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems.

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